molecular formula C18H24N4O4S B2902988 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1798485-56-9

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2902988
CAS No.: 1798485-56-9
M. Wt: 392.47
InChI Key: KOKAZTJHVQDOOM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a pyrazole ring and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Tetrahydropyran Moiety: This step involves the reaction of the pyrazole derivative with a tetrahydropyran-based reagent under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-3-yl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-yl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific substitution pattern and the presence of the tetrahydropyran moiety

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)17-5-3-15(4-6-17)18(23)20-16-11-19-22(13-16)12-14-7-9-26-10-8-14/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKAZTJHVQDOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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